6-chloro-1,2,3,4-tetrahydro-N-[2-(4-methyl-1-piperazinyl)ethyl]-9-acridinamine
6-chloro-1,2,3,4-tetrahydro-N-[2-(4-methyl-1-piperazinyl)ethyl]-9-acridinamine
Quinacrine is a compound with multiple actions that is commonly used as an anti-protozoal agent. It has also been shown to be a highly potent autophagy inhibitor, although the dose required to achieve this effect is considerably cytotoxic (LD50 = 2.5 µM). Quinacrine analog 34 is a derivative of quinacrine that was designed with an improved cell viability profile (LD50 = 27 µM) to inhibit autophagy. At a minimum concentration of 0.5 µM, this compound has been shown to increase the protein levels of the autophagy biomarker LC3-II and to induce lysosome deacidification.
Brand Name:
Vulcanchem
CAS No.:
1411646-44-0
VCID:
VC0160918
InChI:
InChI=1S/C20H27ClN4/c1-24-10-12-25(13-11-24)9-8-22-20-16-4-2-3-5-18(16)23-19-14-15(21)6-7-17(19)20/h6-7,14H,2-5,8-13H2,1H3,(H,22,23)
SMILES:
CN1CCN(CC1)CCNC2=C3CCCCC3=NC4=C2C=CC(=C4)Cl
Molecular Formula:
C20H27ClN4
Molecular Weight:
358.9
6-chloro-1,2,3,4-tetrahydro-N-[2-(4-methyl-1-piperazinyl)ethyl]-9-acridinamine
CAS No.: 1411646-44-0
Cat. No.: VC0160918
Molecular Formula: C20H27ClN4
Molecular Weight: 358.9
* For research use only. Not for human or veterinary use.
Specification
| Description | Quinacrine is a compound with multiple actions that is commonly used as an anti-protozoal agent. It has also been shown to be a highly potent autophagy inhibitor, although the dose required to achieve this effect is considerably cytotoxic (LD50 = 2.5 µM). Quinacrine analog 34 is a derivative of quinacrine that was designed with an improved cell viability profile (LD50 = 27 µM) to inhibit autophagy. At a minimum concentration of 0.5 µM, this compound has been shown to increase the protein levels of the autophagy biomarker LC3-II and to induce lysosome deacidification. |
|---|---|
| CAS No. | 1411646-44-0 |
| Molecular Formula | C20H27ClN4 |
| Molecular Weight | 358.9 |
| IUPAC Name | 6-chloro-N-[2-(4-methylpiperazin-1-yl)ethyl]-1,2,3,4-tetrahydroacridin-9-amine |
| Standard InChI | InChI=1S/C20H27ClN4/c1-24-10-12-25(13-11-24)9-8-22-20-16-4-2-3-5-18(16)23-19-14-15(21)6-7-17(19)20/h6-7,14H,2-5,8-13H2,1H3,(H,22,23) |
| Standard InChI Key | AKZZUONQDIGIBX-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)CCNC2=C3CCCCC3=NC4=C2C=CC(=C4)Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator